molecular formula C9H14N2OS B13330503 (3R)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanamide

(3R)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanamide

Cat. No.: B13330503
M. Wt: 198.29 g/mol
InChI Key: CSPCYNIGAMDVCY-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanamide is a chemical compound that features an amino group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and a suitable diene.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Formation of the Propanamide Moiety: The propanamide group is formed through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(3R)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(2,5-dimethylphenyl)propanamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    (3R)-3-Amino-3-(2,5-dimethylfuran-3-YL)propanamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(3R)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

(3R)-3-amino-3-(2,5-dimethylthiophen-3-yl)propanamide

InChI

InChI=1S/C9H14N2OS/c1-5-3-7(6(2)13-5)8(10)4-9(11)12/h3,8H,4,10H2,1-2H3,(H2,11,12)/t8-/m1/s1

InChI Key

CSPCYNIGAMDVCY-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=C(S1)C)[C@@H](CC(=O)N)N

Canonical SMILES

CC1=CC(=C(S1)C)C(CC(=O)N)N

Origin of Product

United States

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